



Technical Support Center: VU6015929 Oral Bioavailability and Pharmacokinetics

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Compound of Interest		
Compound Name:	VU6015929	
Cat. No.:	B2687919	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective DDR1/2 inhibitor, VU6015929. The information provided addresses common challenges related to its oral bioavailability and pharmacokinetic profile.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of **VU6015929**?

A1: The oral bioavailability of **VU6015929** has been reported to be 12.5% in rats.[1] This is considered a moderate level of oral absorption.

Q2: What are the known pharmacokinetic parameters of **VU6015929** in rats?

A2: The key pharmacokinetic parameters for VU6015929 in rats following intravenous (IV) and oral (PO) administration are summarized in the table below.[1]

Q3: What vehicle was used in the initial rat pharmacokinetic studies?

A3: The vehicle used for the intravenous and oral administration in the published rat pharmacokinetic study was a solution of 10% EtOH/40% PEG400/50% saline.[1]

Q4: What is the primary mechanism of action of **VU6015929**?



A4: **VU6015929** is a potent and selective dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2) with IC50 values of 4.67 nM and 7.39 nM, respectively.[2] By inhibiting these receptor tyrosine kinases, it blocks collagen-induced DDR1 activation and subsequently reduces the production of collagen IV, a key process in fibrosis.[2] [3][4]

Q5: What is the kinome selectivity of VU6015929?

A5: **VU6015929** has been shown to have a good kinome selectivity profile, which is crucial for minimizing off-target effects.[3][5]

Troubleshooting Guide: Challenges with Oral Bioavailability

This guide addresses potential reasons for the moderate oral bioavailability of **VU6015929** and provides suggestions for experimental investigation.



Troubleshooting & Optimization

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Potential Issue	Troubleshooting/Investigative Steps
Poor Aqueous Solubility	While VU6015929 is soluble in organic solvents like DMSO, its aqueous solubility may be a limiting factor for dissolution in the gastrointestinal tract. Suggested Experiment: Perform kinetic and thermodynamic solubility studies in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
First-Pass Metabolism	The compound may be subject to significant metabolism in the liver before reaching systemic circulation. The reported moderate in vivo clearance in rats (34.2 mL/min/kg) suggests that metabolism could be a contributing factor.[1] Suggested Experiment: Conduct an in vitro metabolic stability assay using rat and human liver microsomes to determine the intrinsic clearance.
Low Intestinal Permeability	The ability of VU6015929 to cross the intestinal epithelium may be limited. Suggested Experiment: Perform a Caco-2 permeability assay to assess the bidirectional transport of the compound. This will help determine the apparent permeability coefficient (Papp) and the efflux ratio.
Efflux by Transporters	VU6015929 may be a substrate for efflux transporters such as P-glycoprotein (P-gp) in the intestine, which actively pump the compound back into the intestinal lumen. Suggested Experiment: In the Caco-2 permeability assay, include a P-gp inhibitor (e.g., verapamil) to see if the apical-to-basolateral transport increases.
High Plasma Protein Binding	A high degree of binding to plasma proteins can reduce the free fraction of the drug available to exert its pharmacological effect and can



	influence its distribution and clearance. Suggested Experiment: Determine the fraction of VU6015929 bound to plasma proteins from the target species (e.g., rat, human) using methods like equilibrium dialysis or ultrafiltration.
Formulation Issues	The formulation used for oral dosing can significantly impact dissolution and absorption. Suggested Action: Experiment with different formulation strategies, such as creating an amorphous solid dispersion or using lipid-based formulations, to enhance solubility and dissolution rate.

Quantitative Data Summary

The following tables summarize the key quantitative data available for VU6015929.

Table 1: In Vivo Pharmacokinetic Parameters of VU6015929 in Rats

Parameter	Value	Route of Administration
Oral Bioavailability (F)	12.5%	PO
Clearance (CLp)	34.2 mL/min/kg	IV
Volume of Distribution (Vss)	4.3 L/kg	IV
Half-life (t1/2)	~3 hours	IV
Tmax	0.75 hours	PO

Data sourced from Jeffries et al., 2019.[1]

Table 2: In Vitro DMPK Parameters of VU6015929



Parameter	Value	Species
Predicted Hepatic Clearance (CLhep)	43.2 mL/min/kg	Rat
Fraction Unbound in Plasma (fu)	0.089	Rat

Data sourced from Jeffries et al., 2019.

Experimental Protocols

- 1. In Vitro Metabolic Stability in Liver Microsomes
- Objective: To determine the rate of metabolism of **VU6015929** in liver microsomes.
- Materials: VU6015929, pooled liver microsomes (human or rat), NADPH regenerating system, phosphate buffer, quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.
- Methodology:
 - Prepare a stock solution of VU6015929 in a suitable organic solvent (e.g., DMSO).
 - In a microcentrifuge tube, pre-incubate VU6015929 at a final concentration of 1 μM with liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
 - Initiate the metabolic reaction by adding the NADPH regenerating system.
 - At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution.
 - Centrifuge the samples to precipitate the proteins.
 - Analyze the supernatant for the remaining concentration of VU6015929 using a validated LC-MS/MS method.
 - Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).



2. Caco-2 Permeability Assay

- Objective: To assess the intestinal permeability and potential for active efflux of VU6015929.
- Materials: Caco-2 cells, Transwell inserts, Hanks' Balanced Salt Solution (HBSS),
 VU6015929, control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like mannitol), LC-MS/MS system.

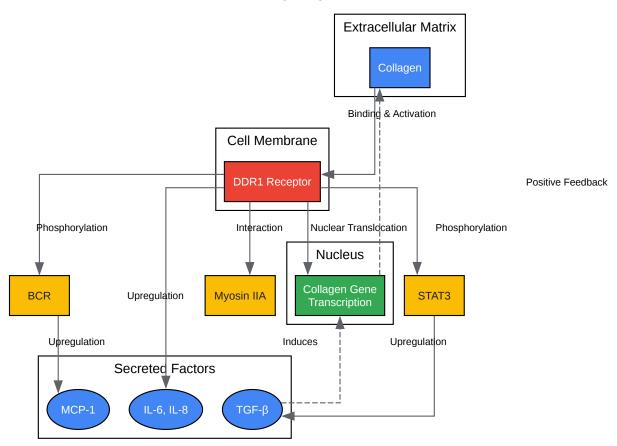
Methodology:

- Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
- Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
- For the apical to basolateral (A-B) permeability assessment, add **VU6015929** to the apical chamber.
- For the basolateral to apical (B-A) permeability assessment, add VU6015929 to the basolateral chamber.
- Incubate the plates at 37°C with gentle shaking.
- At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
- Analyze the concentration of VU6015929 in the collected samples by LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The
 efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2
 suggests active efflux.

Visualizations

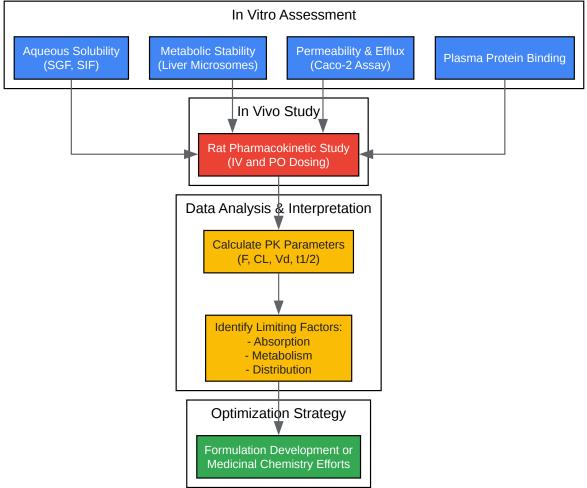


DDR1 Signaling in Fibrosis





Experimental Workflow for Assessing Oral Bioavailability Challenges In Vitro Assessment



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